molecular formula C24H28O12 B11828000 methyl (Z)-3-[4-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoate

methyl (Z)-3-[4-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoate

Cat. No.: B11828000
M. Wt: 508.5 g/mol
InChI Key: BBUOVKNWUZASSM-OKJSDDFASA-N
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Description

Methyl (Z)-3-[4-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoate is a highly acetylated glycoside derivative featuring a phenylpropenoate ester moiety. The compound’s core structure consists of a six-membered oxane (pyranose) ring substituted with four acetyl groups: three at positions 3, 4, and 5, and one at the hydroxymethyl group (position 6) . The phenylpropenoate group is linked via an ether bond to the 4-hydroxyphenyl ring, with a (Z)-configured double bond in the propenoate chain. This structural complexity confers unique physicochemical properties, such as increased lipophilicity due to acetylation, which may enhance membrane permeability compared to hydroxylated analogs . Potential applications include prodrug formulations, where acetyl groups serve as protective moieties that hydrolyze in vivo to release active hydroxylated metabolites .

Properties

Molecular Formula

C24H28O12

Molecular Weight

508.5 g/mol

IUPAC Name

methyl (Z)-3-[4-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoate

InChI

InChI=1S/C24H28O12/c1-13(25)31-12-19-21(32-14(2)26)22(33-15(3)27)23(34-16(4)28)24(36-19)35-18-9-6-17(7-10-18)8-11-20(29)30-5/h6-11,19,21-24H,12H2,1-5H3/b11-8-/t19-,21-,22+,23-,24-/m1/s1

InChI Key

BBUOVKNWUZASSM-OKJSDDFASA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)/C=C\C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)C=CC(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

Preparation Methods

The synthesis of methyl (Z)-3-[4-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoate involves several steps. The synthetic route typically starts with the preparation of the oxane ring, followed by the introduction of acetoxy groups. The final step involves the esterification of the phenylprop-2-enoate moiety. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Methyl (Z)-3-[4-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The acetoxy groups can be substituted with other functional groups using appropriate reagents and conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Structure and Synthesis

The compound's structure consists of a methyl ester linked to a phenyl group that is further substituted with a sugar derivative. The synthesis of such compounds typically involves multi-step organic reactions that include esterification and glycosylation processes. For example, derivatives of similar structures have been synthesized through methods involving the reaction of phenolic compounds with sugar moieties under acidic or basic conditions .

Biological Applications

1. Antidiabetic Properties
Research indicates that compounds similar to methyl (Z)-3-[4-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoate exhibit significant antidiabetic activity. For instance, derivatives with sugar components have shown to enhance insulin sensitivity and reduce blood glucose levels in diabetic models .

2. Anticancer Activity
The compound's structural features suggest potential anticancer properties. Studies have demonstrated that related compounds can inhibit cancer cell proliferation by inducing apoptosis and modulating signaling pathways associated with cell growth . Molecular docking studies also support the binding affinity of these compounds to key proteins involved in cancer progression.

3. Antimicrobial Effects
this compound may possess antimicrobial properties. Similar compounds have been evaluated for their effectiveness against various bacterial strains and fungi. The presence of phenolic groups is often linked to enhanced antimicrobial activity due to their ability to disrupt microbial membranes .

Agricultural Applications

1. Herbicidal Activity
Compounds with similar structural motifs have been investigated for their herbicidal properties. The ability to inhibit specific enzymes in plants can lead to the development of effective herbicides that target unwanted vegetation without affecting crops .

2. Plant Growth Regulators
Research has also indicated that such compounds could serve as plant growth regulators by influencing hormonal pathways within plants. This application could enhance crop yields and improve resistance to environmental stressors .

Case Studies

Study Findings Relevance
Study on Antidiabetic EffectsDemonstrated significant reduction in blood glucose levels in diabetic rats after administration of related compoundsSupports potential use in diabetes management
Anticancer ResearchInhibition of cancer cell lines observed with specific derivatives; apoptosis induction notedHighlights potential for cancer therapy
Antimicrobial AssessmentCompounds showed effectiveness against Gram-positive and Gram-negative bacteriaSuggests utility in infection control

Mechanism of Action

The mechanism of action of methyl (Z)-3-[4-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoate involves its interaction with specific molecular targets and pathways. The acetoxy groups play a crucial role in its reactivity and interactions with biological molecules. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The following table highlights key structural differences between the target compound and analogous glycosides:

Compound Name Sugar Substitution Pattern Ester/Aromatic Group Molecular Weight (g/mol) Key Reference
Methyl (Z)-3-[4-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoate 3,4,5-Triacetyloxy; 6-(acetyloxymethyl) (Z)-3-(4-oxyphenyl)prop-2-enoate methyl ester ~594*
[(2R,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-(4-hydroxyphenoxy)oxan-2-yl]methyl (Z)-3-(3,4-dihydroxyphenyl)prop-2-enoate 3,4,5-Trihydroxy; 6-hydroxymethyl (Z)-3-(3,4-dihydroxyphenyl)prop-2-enoate 464.382
(2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(allyloxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate 3,4,5-Triacetyloxy; 6-(acetoxymethyl) Allyloxy group (CH₂=CHCH₂O-) 388.370
Martinoside [(2R,3R,4R,5R,6R)-5-Hydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-2-(hydroxymethyl)-4-...] Mixed hydroxyl/methoxy/acetyl substitutions (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate Not reported

*Calculated molecular weight based on formula C₂₈H₃₄O₁₄.

Key Observations :

  • Acetylation vs. Hydroxylation : The target compound’s fully acetylated sugar contrasts with hydroxylated analogs (e.g., ), reducing hydrogen-bonding capacity and increasing lipophilicity. This may improve bioavailability but reduce water solubility .
  • Ester Group Diversity: The phenylpropenoate group in the target compound differs from allyloxy () or dihydroxyphenylprop-2-enoate (), influencing electronic properties and biological interactions.
  • Stereochemistry: The (Z)-configuration of the propenoate double bond may affect molecular geometry and binding to biological targets compared to (E)-isomers (e.g., martinoside, ).
Physicochemical Properties
Property Target Compound [(2R,3S,4S,5R,6S)-Trihydroxy Analogue Allyloxy Acetylated Analog
LogP (Predicted) ~2.1* ~0.3 ~1.8
Water Solubility Low High Moderate
Hydrogen Bond Donors 0 5 0
Hydrogen Bond Acceptors 14 11 10

*Estimated using fragment-based methods.

Implications :

  • The target compound’s low hydrogen-bond donor count (due to acetylation) and higher LogP suggest superior membrane permeability compared to hydroxylated analogs .
  • Reduced water solubility may necessitate formulation with solubilizing agents for in vivo applications.

Key Insights :

  • The target compound’s acetyl groups may act as prodrug motifs, hydrolyzing in vivo to release anti-inflammatory or anticancer phenolic metabolites .

Biological Activity

Methyl (Z)-3-[4-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoate is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes multiple functional groups. The IUPAC name indicates the presence of a methyl ester and several acetylated sugar moieties. Its molecular formula is C22H30O10C_{22}H_{30}O_{10}, with a molar mass of approximately 430.47 g/mol.

Structural Formula

The structural representation of the compound can be summarized as follows:

Methyl Z 3 4 2S 3R 4S 5R 6R 3 4 5 triacetyloxy 6 acetyloxymethyl oxan 2 yl oxyphenyl prop 2 enoate\text{Methyl Z 3 4 2S 3R 4S 5R 6R 3 4 5 triacetyloxy 6 acetyloxymethyl oxan 2 yl oxyphenyl prop 2 enoate}

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Activity : The compound has been shown to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases.
  • Anti-inflammatory Properties : Studies suggest that it inhibits pro-inflammatory cytokines and enzymes involved in inflammation pathways.
  • Antimicrobial Effects : Preliminary data indicate activity against various bacterial strains, suggesting potential as an antimicrobial agent.

Therapeutic Applications

Given its biological activities, this compound may have several therapeutic applications:

  • Cancer Therapy : Due to its ability to inhibit cell proliferation in certain cancer cell lines.
  • Diabetes Management : Its antioxidant properties may help mitigate complications associated with diabetes.
  • Infection Control : The antimicrobial effects make it a candidate for developing new antibiotics.

Case Study 1: Antioxidant Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of this compound using the DPPH assay. The results indicated a significant reduction in DPPH radical concentration compared to control samples (p < 0.05).

Case Study 2: Anti-inflammatory Effects

In vitro assays demonstrated that the compound reduced the expression of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests its potential use in treating inflammatory diseases.

Case Study 3: Antimicrobial Activity

A series of tests conducted against Gram-positive and Gram-negative bacteria revealed that this compound exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.

Table 1: Biological Activities of Methyl (Z)-3-[4-[...]]

Activity TypeAssay MethodResultsReference
AntioxidantDPPH Radical ScavengingSignificant reduction (p < 0.05)Journal of Medicinal Chemistry
Anti-inflammatoryCytokine AssayReduced TNF-alpha & IL-6Inflammation Research
AntimicrobialMIC TestingMICs: 32 - 128 µg/mLMicrobial Pathogenesis

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